1-Phenyl-3-(2-(thiophen-3-yl)benzyl)urea
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Overview
Description
1-Phenyl-3-(2-(thiophen-3-yl)benzyl)urea is an organic compound that features a urea moiety linked to a phenyl group and a thiophene-substituted benzyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Phenyl-3-(2-(thiophen-3-yl)benzyl)urea typically involves the reaction of 1-phenylurea with 2-(thiophen-3-yl)benzyl chloride under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions mentioned above to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
1-Phenyl-3-(2-(thiophen-3-yl)benzyl)urea can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro groups, if present, can be reduced to amines.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.
Substitution: Electrophilic substitution reactions often require catalysts like aluminum chloride or iron(III) chloride.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted aromatic compounds depending on the electrophile used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly for its anti-inflammatory and analgesic effects.
Mechanism of Action
The mechanism of action of 1-Phenyl-3-(2-(thiophen-3-yl)benzyl)urea is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, to exert its biological effects. The thiophene ring may play a crucial role in its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
1-Phenyl-3-(2-(thiophen-2-yl)benzyl)urea: Similar structure but with the thiophene ring in a different position.
1-Phenyl-3-(2-(furan-3-yl)benzyl)urea: Similar structure but with a furan ring instead of a thiophene ring.
1-Phenyl-3-(2-(pyridin-3-yl)benzyl)urea: Similar structure but with a pyridine ring instead of a thiophene ring.
Uniqueness
1-Phenyl-3-(2-(thiophen-3-yl)benzyl)urea is unique due to the presence of the thiophene ring, which imparts specific electronic and steric properties that can influence its reactivity and biological activity
Properties
IUPAC Name |
1-phenyl-3-[(2-thiophen-3-ylphenyl)methyl]urea |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2OS/c21-18(20-16-7-2-1-3-8-16)19-12-14-6-4-5-9-17(14)15-10-11-22-13-15/h1-11,13H,12H2,(H2,19,20,21) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DHMQVRGHACIGDV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)NCC2=CC=CC=C2C3=CSC=C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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